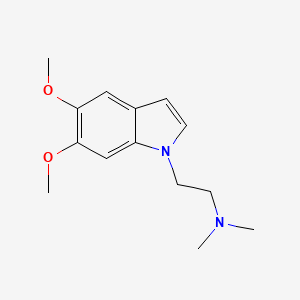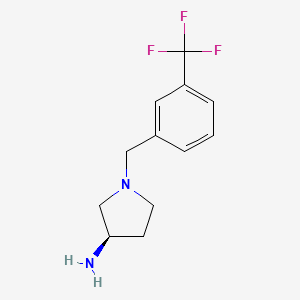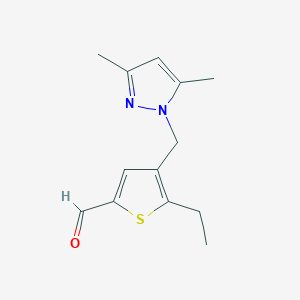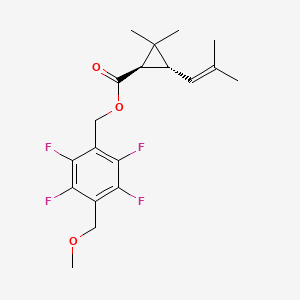
rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate: is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, a methoxymethyl group, and a cyclopropane ring, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Cyclopropane Ring: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Attachment of the Methoxymethyl Group: This step involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base like sodium hydride.
Final Coupling: The final step involves coupling the fluorinated benzyl derivative with the cyclopropanecarboxylate moiety using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropane ring or the double bond in the 2-methylprop-1-en-1-yl group, leading to the formation of saturated derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or LiAlH₄ (lithium aluminum hydride).
Substitution: Organolithium reagents like n-butyllithium or Grignard reagents like methylmagnesium bromide.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropane derivatives or saturated hydrocarbons.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Evaluated for its antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Agriculture: Used in the synthesis of agrochemicals such as pesticides and herbicides.
Electronics: Incorporated into materials for electronic devices due to its stability and electronic properties.
作用機序
The mechanism by which rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. In industrial applications, its stability and reactivity are key factors in its effectiveness.
類似化合物との比較
Similar Compounds
rel-(1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: Similar structure but lacks the fluorinated benzyl group.
rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(hydroxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate: Similar structure with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
The unique combination of fluorine atoms, a methoxymethyl group, and a cyclopropane ring in rel-(1R,3R)-2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate imparts distinct chemical properties such as enhanced stability, reactivity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C19H22F4O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3/t12-,13+/m1/s1 |
InChIキー |
OOWCJRMYMAMSOH-OLZOCXBDSA-N |
異性体SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


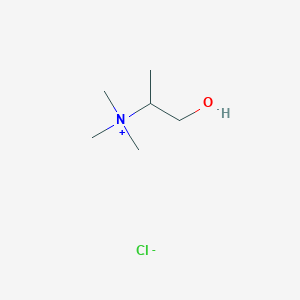
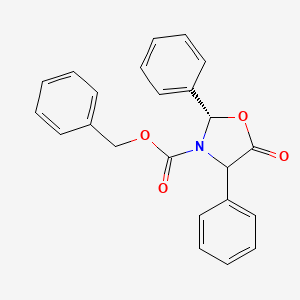

![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
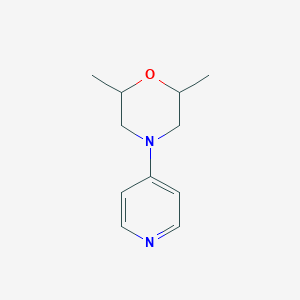
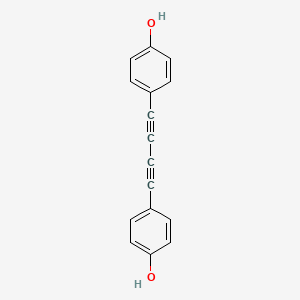

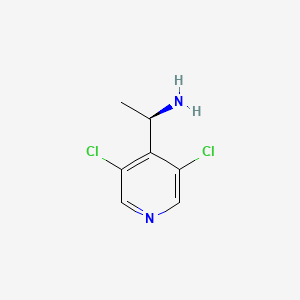
![4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12944585.png)
